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3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Catalog No.
S674486
CAS No.
282093-54-3
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

CAS Number

282093-54-3

Product Name

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

IUPAC Name

3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3

InChI Key

BNXSOTNBHPGHGZ-UHFFFAOYSA-N

SMILES

CCCNC1=C(C(=O)C1=O)N

solubility

23.1 [ug/mL]

Canonical SMILES

CCCNC1=C(C(=O)C1=O)N

Application in Medicinal Chemistry for Tuberculosis Treatment

Summary of the Application: “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” is used in the synthesis of derivatives for the treatment of drug-resistant tuberculosis. Mycobacterium tuberculosis (Mtb) ATP synthase is an important target for treating drug-resistant infections and sterilizing the bacteria .

Methods of Application or Experimental Procedures: In the research, four novel series including furan-2 (5H)-ketone (3, 4), maleimide (5) and squaramide (6) derivatives were designed, respectively, through the strategy of scaffold morphing and hydrogen-bond introduction, using the selective Mtb ATP synthase inhibitor compound 2 as the lead compound .

Results or Outcomes: The result demonstrated that diamino substituted cyclobut-3-ene-1,2-dione compounds 6ab and 6ah displayed good to excellent in vitro anti-TB activities (MIC 0.452 ∼ 0.963 μg/mL) with low cytotoxicity (IC 50 > 64 μg/mL) . Not only did compound 6ab show effective activity against clinically isolated resistant strains, it also revealed good druggability profiles including improved metabolic stability, no hERG channel inhibition potential, and acceptable oral bioavailability .

Application in Fluorescence Detection

Summary of the Application: “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” could potentially be used in fluorescence detection in immunoassays, hybridization assays, enzymatic reactions, and other analytical procedures .

Methods of Application or Experimental Procedures: The compound could be used to form diffraction quality crystals . It could also be used to synthesize a squarate dianion, which is used as a building block to create uncharged polymeric networks .

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.166 g/mol. The structure consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This compound features a cyclobutene ring with two functional groups: an amino group and a propylamino group, contributing to its unique reactivity and potential biological activities. Its InChI representation is provided as follows: InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3 .

Physical and Chemical Properties

While detailed physical and chemical properties are not extensively documented, the compound's aqueous solubility exceeds 23.1 µg/mL at pH 7.4, indicating moderate solubility in biological environments. The specific density, boiling point, melting point, and flash point remain unspecified.

The primary focus of research on AACD lies in its potential to mimic sugar-nucleotides, which are essential biomolecules involved in carbohydrate biosynthesis and cellular signaling []. Sugar-nucleotides like GDP-mannose and UDP-glucose act as sugar donors in glycosylation reactions, transferring sugar moieties to other molecules. The hypothesis is that AACD's structure, particularly the presence of the amine groups, might mimic the sugar portion of these nucleotides, potentially interfering with or modulating glycosylation pathways in biological systems. However, the specific mechanism of action and its effectiveness require further investigation [].

The chemical reactivity of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione primarily arises from its functional groups. As a secondary amine, it can participate in nucleophilic substitutions and condensation reactions. Derivatives of this compound have been synthesized to explore their anticancer and antiviral properties, indicating its potential as a scaffold for drug development .

Research indicates that derivatives of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione exhibit significant biological activities:

  • Anticancer Activity: Studies have shown that these derivatives can inhibit tumor growth and possess cytotoxic effects against various cancer cell lines.
  • Antiviral Activity: Preliminary screenings suggest potential efficacy against viral infections, although specific mechanisms remain under investigation.
  • Thyroid Hormone Receptor Selectivity: Some derivatives have demonstrated selectivity towards thyroid hormone receptor beta, indicating possible applications in thyroid-related therapies.

Synthesis of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Formation of the cyclobutene ring can be achieved through cyclization of appropriate precursors.
  • Amination: Introduction of the amino groups can be performed via nucleophilic substitution reactions on activated substrates.
  • Functional Group Modifications: Further derivatization can enhance biological activity or alter solubility profiles.

These synthetic routes allow for the exploration of various derivatives to optimize pharmacological properties.

The applications of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione are diverse:

  • Pharmaceutical Development: Due to its anticancer and antiviral properties, it is being explored as a potential drug candidate.
  • Solar Cell Technology: Certain derivatives have shown promise as sensitizers in titanium dioxide solar cells, enhancing energy conversion efficiency.

Several compounds share structural similarities with 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Amino-cyclobutene-1,2-dioneLacks propylamino groupSimpler structure; less biological activity
4-(Propylamino)-cyclobutene-1,2-dioneContains propylamino but no amino groupDifferent reactivity profile
3-Amino-4-(ethylamino)cyclobut-3-ene-1,2-dioneEthyl group instead of propylPotentially different pharmacological effects

The uniqueness of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to similar compounds.

XLogP3

0.2

Wikipedia

3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Dates

Last modified: 04-14-2024

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